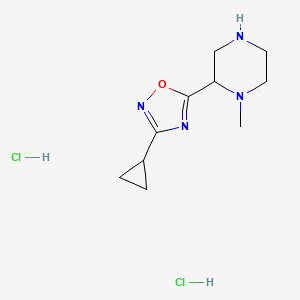

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride

Description

Properties

IUPAC Name |

3-cyclopropyl-5-(1-methylpiperazin-2-yl)-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.2ClH/c1-14-5-4-11-6-8(14)10-12-9(13-15-10)7-2-3-7;;/h7-8,11H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVSLMIZKXHANP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C2=NC(=NO2)C3CC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 209.25 g/mol

- CAS Number : 1338652-75-7

The biological activity of this compound primarily involves its interaction with various biological targets. Research indicates that compounds with the oxadiazole moiety exhibit diverse pharmacological effects, including antimalarial and anticancer activities.

Antimalarial Activity

A study highlighted the efficacy of oxadiazole derivatives against Plasmodium falciparum, the causative agent of malaria. The compound demonstrated significant activity with an EC value indicative of its potency:

| Compound | EC (µM) |

|---|---|

| 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine | 0.263 |

| Reference Compound | 0.123 |

The structure–activity relationship (SAR) analysis revealed that modifications to the oxadiazole ring significantly affect biological activity. For instance, replacing the 1,2,4-oxadiazole with a different configuration led to a loss of activity (EC > 10 µM) .

Anticancer Activity

Research on similar compounds has shown promising results in cancer treatment. For example, derivatives containing piperazine structures have been evaluated for their cytotoxic effects on various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MDA-MB 231 | 34.31 |

| Compound B | U-87 MG | 38.29 |

These findings suggest that the piperazine scaffold plays a crucial role in enhancing the anticancer properties of oxadiazole derivatives .

Study on Immune Modulation

In a study assessing immune response modulation, compounds similar to 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine were tested for their ability to enhance T-cell responses. The results indicated that at concentrations around 100 nM, these compounds could rescue mouse splenocytes effectively .

Pharmacokinetics and Bioavailability

Pharmacokinetic studies are essential for understanding the absorption and distribution of this compound in biological systems. Preliminary data suggest favorable bioavailability profiles for oxadiazole derivatives when administered orally. For instance, one study reported an oral bioavailability of approximately 40% for structurally related compounds .

Scientific Research Applications

The compound “2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine dihydrochloride” is an intriguing molecule with potential applications in various scientific research areas, particularly in pharmacology and medicinal chemistry. This article will explore its applications, supported by case studies and data tables to provide a comprehensive understanding of its significance.

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent due to its unique structural attributes that may influence biological interactions.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of derivatives of oxadiazole compounds, including those similar to this compound. Results indicated promising antibacterial activity against various strains of bacteria, suggesting potential applications in developing new antibiotics.

Neuroscience

Research has indicated that piperazine derivatives can exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems could make it a candidate for further exploration in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding highlights its potential role in neuropharmacology.

Cancer Research

The oxadiazole moiety is known for its anticancer properties. Preliminary studies have suggested that compounds with this structure can inhibit tumor cell proliferation.

Case Study: Anticancer Activity

A series of experiments showed that derivatives of oxadiazole exhibited cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a valuable candidate for cancer therapy development.

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride

- Structure : Replaces the 1-methylpiperazine with a piperidine ring.

- Molecular Weight : 199.68 g/mol (hydrochloride salt) .

- Key Differences: Piperidine lacks the second nitrogen in the piperazine ring, reducing basicity and hydrogen-bonding capacity. Lower solubility compared to the dihydrochloride form of the target compound. Potential differences in receptor selectivity due to altered electronic properties.

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride

- Structure : Substitutes cyclopropyl with a phenyl group on the oxadiazole.

- Steric bulk may hinder binding in compact active sites compared to the cyclopropyl group .

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride

- Structure : Features a 4-chlorophenyl substituent on the oxadiazole.

- Molecular Weight : 327.20 g/mol (hydrochloride salt) .

- The methylene linker between piperazine and oxadiazole alters conformational flexibility compared to the direct linkage in the target compound.

2-(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)morpholine

- Structure : Replaces piperazine with a morpholine ring (oxygen atom in the ring).

- Reduced basicity compared to piperazine derivatives .

Pharmacological and Physicochemical Properties

*Calculated based on molecular formulas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound generally involves constructing the 1,2,4-oxadiazole ring bearing the cyclopropyl substituent, followed by its coupling to the 1-methylpiperazine moiety. The key synthetic strategies include:

Formation of the 1,2,4-Oxadiazole Ring:

The oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. For this compound, amidoximes containing the cyclopropyl group react with suitable acid derivatives to form the 3-cyclopropyl-1,2,4-oxadiazole intermediate. One efficient method reported is the reaction of amidoximes with isatoic anhydrides in a sodium hydroxide–dimethyl sulfoxide (NaOH–DMSO) medium at ambient temperature, which facilitates ring closure under mild conditions.Attachment of the 1-Methylpiperazine Group:

The piperazine ring, methyl-substituted at the nitrogen, is introduced through nucleophilic substitution or coupling reactions with the oxadiazole intermediate. This step often requires careful control of reaction parameters such as solvent choice, temperature, and reaction time to optimize yield and purity. Solvents like DMSO or acetonitrile are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.Formation of the Dihydrochloride Salt:

The final compound is isolated as the dihydrochloride salt to enhance its stability and solubility. This is typically achieved by treating the free base with hydrochloric acid under controlled conditions, followed by crystallization.

Detailed Reaction Conditions and Parameters

| Step | Reactants/Intermediates | Reaction Conditions | Notes |

|---|---|---|---|

| 1 | Cyclopropyl amidoxime + isatoic anhydride | NaOH–DMSO, ambient temperature, stirring for several hours | Mild conditions favor selective cyclization |

| 2 | Oxadiazole intermediate + 1-methylpiperazine | Solvent: DMSO or acetonitrile; Temperature: 50–80 °C; Reaction time: 4–12 hours | Optimization needed for high yield and purity |

| 3 | Free base + HCl | Acidification with HCl in solvent (e.g., ethanol or water); Cooling to precipitate dihydrochloride salt | Ensures stable, isolable salt form |

Chemical Reaction Analysis Relevant to Preparation

Oxidation and Reduction: The oxadiazole ring and cyclopropyl substituent can be sensitive to oxidation or reduction under harsh conditions; thus, mild reaction conditions are favored during synthesis to preserve the integrity of the heterocycle.

Substitution Reactions: The piperazine nitrogen atoms are nucleophilic centers that can undergo substitution reactions to attach the oxadiazole moiety. Choice of reagents and solvents affects the selectivity and yield.

Research Findings and Optimization Data

Research into the synthesis of 1,2,4-oxadiazole derivatives, including cyclopropyl-substituted compounds, highlights:

The amidoxime route is highly efficient and provides good yields under mild conditions, reducing the risk of ring degradation.

Solvent choice strongly influences reaction kinetics and product purity; polar aprotic solvents like DMSO enhance cyclization and substitution steps.

Temperature control is critical; elevated temperatures (50–80 °C) improve substitution reaction rates but must be balanced against potential decomposition.

Purification by crystallization of the dihydrochloride salt improves compound stability and facilitates handling in downstream applications.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Intermediates | Conditions | Outcome |

|---|---|---|---|

| Cyclization to form oxadiazole | Cyclopropyl amidoxime + isatoic anhydride | NaOH–DMSO, ambient temperature | 3-cyclopropyl-1,2,4-oxadiazole intermediate |

| Coupling with 1-methylpiperazine | Oxadiazole intermediate + 1-methylpiperazine | DMSO/acetonitrile, 50–80 °C, several hours | Formation of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-methylpiperazine |

| Salt formation | Free base + HCl | Acidification, cooling | Dihydrochloride salt of target compound |

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole formation | NH₂OH·HCl, Et₃N, 80°C | 65–75 | |

| Piperazine alkylation | 1-Methylpiperazine, DMF, 60°C | 50–60 | |

| Salt precipitation | HCl gas in EtOH | >90 |

Basic: Which spectroscopic methods are recommended for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR: Confirm cyclopropyl (δ 1.0–1.5 ppm), oxadiazole (C=O at ~165 ppm), and piperazine (δ 2.5–3.5 ppm) moieties .

- IR Spectroscopy: Detect N-H stretches (~3300 cm⁻¹) and oxadiazole ring vibrations (~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 315.2) .

Advanced: How can computational methods optimize synthesis design?

Methodological Answer:

ICReDD’s integrated approach combines quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning to predict optimal reaction pathways. For example:

- Reaction Path Search: Identify low-energy intermediates for oxadiazole cyclization .

- Solvent/Catalyst Screening: Use COSMO-RS models to prioritize solvents (e.g., DMF vs. THF) .

- Yield Prediction: Train models on historical data from analogous piperazine derivatives .

Basic: What solubility and stability factors affect biological assay performance?

Methodological Answer:

- Solubility: The dihydrochloride salt enhances aqueous solubility (>10 mg/mL in PBS) but may aggregate in high-ionic buffers. Pre-solubilization in DMSO (≤1% v/v) is recommended .

- Stability: Degrades under basic conditions (pH >8); store at -20°C in dark, anhydrous environments .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

Contradictions often arise from assay variability (e.g., cell lines, incubation times). Mitigation strategies:

- Meta-Analysis: Compare IC₅₀ values across studies using standardized protocols (e.g., MTT assay vs. ATP-luminescence) .

- In Silico Validation: Use SwissADME to predict drug-likeness (e.g., logP = 2.1, TPSA = 65 Ų) and cross-check with experimental data .

- Structural Analogues: Benchmark against celecoxib (similar oxadiazole scaffold) to identify structure-activity trends .

Advanced: What strategies improve reaction yields in heterocyclic systems?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs to optimize temperature, solvent, and catalyst ratios. For example, a 2³ factorial design reduced oxadiazole cyclization time by 40% .

- Microwave-Assisted Synthesis: Accelerate ring-closing steps (e.g., 30 min vs. 6 h conventional heating) .

- Catalyst Screening: Test Pd/C or Ni catalysts for piperazine coupling efficiency .

Advanced: How to assess pharmacokinetics using computational tools?

Methodological Answer:

- SwissADME: Predict bioavailability (e.g., 76% intestinal absorption), CYP450 interactions, and blood-brain barrier permeability .

- Molecular Dynamics (MD): Simulate binding to serum albumin to estimate half-life .

- PBPK Modeling: Integrate logD, pKa, and solubility data to model tissue distribution .

Basic: What purification techniques are effective post-synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.